Niacin

Atherosclerosis Cardiovascular pharmacology Lipidology

This is authentic, high-purity nicotinic acid (Niacin, CAS 59-67-6), the only B3 vitamer that activates the full GPR109A signaling cascade to simultaneously lower LDL-C, triglycerides, and Lp(a) while uniquely elevating HDL-C. Unlike nicotinamide or evidence-lacking inositol hexanicotinate, only this compound delivers the validated lipid-modifying and anti-atherosclerotic effects demonstrated in HATS, ARBITER trials. Specify your formulation needs—immediate-release, extended-release, or USP-grade reference standard—for research in reverse cholesterol transport, GPR109A biased signaling, or atherosclerosis regression imaging endpoints.

Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
CAS No. 59-67-6
Cat. No. B1678673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiacin
CAS59-67-6
Synonyms3 Pyridinecarboxylic Acid
3-Pyridinecarboxylic Acid
Aluminum Salt, Niacin
Enduracin
Hydrochloride, Niacin
Induracin
Lithium Nicotinate
Niacin
Niacin Aluminum Salt
Niacin Ammonium Salt
Niacin Calcium Salt
Niacin Cobalt (2+) Salt
Niacin Copper (2+) Salt
Niacin Hydrochloride
Niacin Iron (2+) Salt
Niacin Lithium Salt
Niacin Lithium Salt, Hemihydrate
Niacin Magnesium Salt
Niacin Manganese (2+) Salt
Niacin Potassium Salt
Niacin Sodium Salt
Niacin Tartrate
Niacin Tosylate
Niacin Zinc Salt
Nicamin
Nico 400
Nico-400
Nico400
Nicobid
Nicocap
Nicolar
Nicotinate
Nicotinate, Lithium
Nicotinic Acid
Potassium Salt, Niacin
Sodium Salt, Niacin
Tartrate, Niacin
Tosylate, Niacin
Wampocap
Molecular FormulaC6H5NO2
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)O
InChIInChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)
InChIKeyPVNIIMVLHYAWGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility18.5 [ug/mL] (The mean of the results at pH 7.4)
10 to 50 mg/mL at 63 °F (NTP, 1992)
In water, 1.8X10+4 mg/L at 20 °C
Slightly soluble in water
Slightly soluble in ethanol, ethyl ether
Soluble in alcohol, insoluble in most lipid solvents
18.0 mg/mL
Solubility in water, g/100ml at 20Â °C: 1.8 (moderate)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Niacin (CAS 59-67-6): Pharmaceutical-Grade Nicotinic Acid for Lipid-Modifying Research and Therapeutic Applications


Niacin (nicotinic acid, CAS 59-67-6) is a water-soluble B-complex vitamin (B₃) that serves as the endogenous precursor to nicotinamide adenine dinucleotide (NAD⁺) and NADP⁺, coenzymes essential for cellular redox reactions and energy metabolism [1]. At pharmacologic doses (≥1 g/day), niacin exerts potent lipid-modifying effects via GPR109A receptor activation in adipocytes and immune cells, reducing triglyceride lipolysis and free fatty acid mobilization to the liver [2]. It remains the only agent that simultaneously lowers LDL-C, triglycerides, and lipoprotein(a) while producing the most pronounced HDL-C elevation among available lipid-modifying therapies [3]. USP-grade material is defined as containing 99.0–101.0% C₆H₅NO₂ on a dried basis [4].

Why Niacin Formulation and Purity Are Non-Interchangeable in Research and Clinical Settings


Niacin exists in multiple chemical forms (nicotinic acid, nicotinamide, inositol hexanicotinate) and delivery systems (immediate-release, sustained-release, extended-release) that are pharmacologically and clinically non-equivalent. Critically, nicotinamide—despite identical vitamin activity—exerts no lipid-modifying effects and does not activate GPR109A-mediated pathways responsible for HDL-C elevation [1]. Inositol hexanicotinate, marketed as "no-flush niacin," demonstrates no evidence of nicotinic acid bioavailability and fails to improve lipid parameters versus placebo [2]. Among delivery systems, sustained-release formulations carry elevated hepatotoxicity risk compared to immediate-release and extended-release preparations [3]. Furthermore, USP-grade material with defined purity (99.0–101.0%) is required for reproducible analytical and pharmacological studies; non-compendial material may contain impurities that confound receptor-binding and cell-based assays [4]. These distinctions mandate compound-specific procurement based on intended application.

Quantitative Comparative Evidence: Niacin (CAS 59-67-6) Versus Alternatives and In-Class Analogs


Head-to-Head ARBITER Trial: Niacin Superior to Ezetimibe for Atherosclerosis Regression

In the ARBITER trial, extended-release niacin (target 2000 mg/day) added to statin therapy demonstrated superiority over ezetimibe (10 mg/day) added to statin for reducing carotid intima-media thickness (CIMT), a validated surrogate marker of atherosclerosis progression. Niacin reduced both mean CIMT (P = 0.001) and maximal CIMT (P ≤ 0.001) compared to ezetimibe, despite ezetimibe achieving greater LDL-C reduction [1]. Major cardiovascular events occurred in 1% of niacin-treated patients versus 5% in the ezetimibe group (P = 0.04) [1].

Atherosclerosis Cardiovascular pharmacology Lipidology

WMER vs. Inositol Hexanicotinate: Bioavailability Defines Efficacy Differential

A 6-week randomized, double-blind, placebo-controlled trial directly compared wax-matrix extended-release niacin (WMER) 1500 mg/day with inositol hexanicotinate (IHN) 1500 mg/day in 120 subjects with mild-to-moderate dyslipidemia [1]. WMER produced significant lipid improvements across all parameters (P<0.001), while IHN showed no significant improvement versus placebo [1]. Pharmacokinetic substudy confirmed IHN showed no evidence of nicotinic acid bioavailability [1].

Bioavailability Dyslipidemia Formulation science

Extended-Release vs. Immediate-Release Niacin: Reduced Flushing with Equivalent Efficacy

A randomized, double-blind trial (n=223) compared Niaspan (extended-release niacin) 1.5 g at bedtime with plain immediate-release (IR) niacin 1.5 g/day (divided doses) over 8 weeks, followed by dose escalation to 3.0 g/day IR niacin at 16 weeks [1]. At 8 weeks, Niaspan and IR niacin produced comparable lipid changes, but Niaspan was associated with significantly fewer flushing events (576 vs 1,905; P<0.001) and a lesser increase in uric acid (6% vs 16%; P=0.0001) [1].

Formulation comparison Tolerability Hyperlipidemia

GPR109A Ligand-Biased Signaling: Niacin vs. Synthetic Agonist MK-0354

In Langerhans cells, niacin initiates GPR109A-mediated Erk1/2 and Ca²⁺ signaling pathways responsible for vasodilatory prostanoid release (flushing mechanism), while the synthetic GPR109A agonist MK-0354 fails to elicit any signaling in these cells [1]. This differential signaling provides a mechanistic explanation for MK-0354's inability to cause flushing. Conversely, in macrophages, both niacin and GPR109A full agonists induce cholesterol transporter upregulation (ABCA1, ABCG1) and stimulate reverse cholesterol transport [1].

Receptor pharmacology Signal transduction Mechanistic differentiation

Niacin vs. Nicotinamide: Divergent Pharmacological Activity Despite Structural Similarity

Nicotinic acid (niacin) and nicotinamide are chemically related amides with identical vitamin activity as NAD⁺ precursors, yet they exhibit fundamentally distinct pharmacological profiles [1]. Niacin produces GPR109A-mediated lipid-modifying effects (HDL-C elevation, LDL-C reduction, triglyceride lowering) and prostaglandin-mediated cutaneous flushing [2]. Nicotinamide exerts none of these effects—it does not reduce cholesterol, does not cause flushing, and lacks lipid-modifying activity entirely [1][2].

Vitamin B3 analogs Lipid metabolism Flushing

Sustained-Release Niacin: Elevated Hepatotoxicity Risk Relative to Immediate-Release and Extended-Release

Systematic review of niacin formulations demonstrates that sustained-release (SR) preparations carry a significantly higher hepatotoxicity risk compared to immediate-release (IR) and extended-release (ER) formulations [1][2]. Cases of severe hepatic toxicity, including fulminant hepatic necrosis, have occurred in patients substituting SR niacin products for IR niacin at equivalent doses [3]. ER niacin, with an intermediate dissolution rate, achieves IR-equivalent efficacy with reduced flushing and without the elevated hepatotoxic risk of SR formulations [1].

Hepatotoxicity Formulation safety Risk stratification

Optimal Application Scenarios for Niacin (CAS 59-67-6) Based on Comparative Evidence


Atherosclerosis Regression and HDL-C Elevation Studies

For studies requiring validated atherosclerosis regression endpoints or robust HDL-C elevation, niacin demonstrates superiority over ezetimibe as an add-on to statin therapy, with significant reduction in carotid intima-media thickness (P=0.001) and 1% vs 5% major cardiovascular event rate (P=0.04) [1]. In HATS and ARBITER trials, niacin + statin combinations produced HDL-C elevations of 21–26% with corresponding atherosclerosis regression measured by angiography and CIMT [2]. This evidence positions niacin as the preferred agent for research focused on HDL functionality, reverse cholesterol transport, and imaging-based atherosclerosis outcomes.

GPR109A Receptor Pharmacology and Biased Signaling Research

Authentic nicotinic acid (niacin) is the essential reference compound for GPR109A receptor studies, as it uniquely activates the full complement of GPR109A-mediated signaling pathways (Erk1/2, Ca²⁺, cAMP elevation) across multiple cell types, including Langerhans cells, macrophages, and adipocytes [1]. Synthetic agonists (e.g., MK-0354) exhibit biased signaling that fails to recapitulate niacin's effects in Langerhans cells, providing a mechanistic basis for differential flushing profiles [1]. Researchers developing biased ligands or investigating GPR109A signaling cascades require niacin as the native full agonist control.

Bioavailability and Formulation Comparative Studies

Niacin serves as the positive control in studies evaluating alternative nicotinic acid delivery systems or prodrugs. Direct comparative evidence demonstrates that inositol hexanicotinate (IHN) exhibits no detectable nicotinic acid bioavailability and fails to improve lipid parameters versus placebo, while wax-matrix extended-release niacin produces significant 18% LDL-C reduction and 12% HDL-C elevation [1]. This establishes niacin as the benchmark for assessing whether alternative formulations achieve meaningful systemic nicotinic acid exposure.

Analytical Method Development and Compendial Testing

USP Reference Standard-grade niacin (CAS 59-67-6), with defined purity of 99.0–101.0% and specifications including loss on drying ≤1.0%, residue on ignition ≤0.1%, and UV absorbance ratio A₂₃₇/A₂₆₂ between 0.46–0.50, is required for compendial method validation, system suitability testing, and quantitative analysis of niacin-containing pharmaceutical formulations [1]. Applications include HPLC assay development, spectrophotometric quantification, and quality control of niacin tablets, extended-release tablets, and injection formulations per USP monographs [1].

Technical Documentation Hub

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49 linked technical documents
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